molecular formula C20H21FN6O3 B2479204 1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione CAS No. 2034355-78-5

1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione

Cat. No.: B2479204
CAS No.: 2034355-78-5
M. Wt: 412.425
InChI Key: PQSKQENZTPBQPH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H21FN6O3 and its molecular weight is 412.425. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity in Neurological Research A study synthesized derivatives similar to the specified compound, which exhibited significant 5-HT2 antagonist activity. This research suggests potential applications in neurological disorders where serotonin receptors play a crucial role (Watanabe et al., 1992).

Synthesis and Bioactivity in Medicinal Chemistry Research focused on the microwave-assisted synthesis of fused heterocycles, including structures related to the compound , highlights its relevance in developing new medicinal chemistry approaches (Shaaban, 2008).

Potential Antihypertensive Agents A study synthesized derivatives bearing structural similarities to the specified compound, assessing their potential as antihypertensive agents. This opens avenues for developing new treatments for hypertension (Bayomi et al., 1999).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O3/c1-13-12-18(30)27-19(22-13)23-20(24-27)26-10-8-25(9-11-26)17(29)7-6-16(28)14-2-4-15(21)5-3-14/h2-5,12H,6-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSKQENZTPBQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)CCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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